tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.34 g/mol . It is a piperazine derivative that contains a nitropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-nitropyridine with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate can undergo reduction to form the corresponding amine derivative. Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Oxidized nitropyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, influencing the activity of the target molecule. The piperazine ring provides structural flexibility, allowing the compound to adopt different conformations and enhance its binding affinity .
Comparison with Similar Compounds
- tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological activities and chemical reactivity, making it a valuable candidate for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-15-12(11)18(20)21/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHMOILMMZHJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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